Methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Description
This compound is a substituted benzoate ester featuring:
- A pyrrolidine-2,5-dione core, which provides rigidity and hydrogen-bonding capabilities.
- A 3,4-dimethoxyphenethyl group attached via a methylamino linkage, contributing aromaticity and electron-donating methoxy substituents.
- A methyl benzoate moiety, enhancing lipophilicity and enabling esterase-mediated hydrolysis .
Its structural complexity makes it a candidate for enzyme inhibition studies, pharmaceutical intermediates, and material science applications due to its tunable reactivity and binding properties.
Properties
IUPAC Name |
methyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-24(12-11-15-5-10-19(29-2)20(13-15)30-3)18-14-21(26)25(22(18)27)17-8-6-16(7-9-17)23(28)31-4/h5-10,13,18H,11-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVZQUUOZDTAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 3,4-Dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the 3,4-dimethoxyphenethylamine derivative with the pyrrolidinone ring and benzoate moiety under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: This compound can serve as a building block for the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Substituent Comparisons
| Compound Name | Ester Group | Pyrrolidine Substituent | Key Functional Differences |
|---|---|---|---|
| Target Compound | Methyl benzoate | 3,4-Dimethoxyphenethyl-methylamino | Reference compound for comparison. |
| Ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate | Ethyl benzoate | Same as target | Ethyl ester increases lipophilicity (logP ~4.0 vs. methyl’s ~3.5). |
| Methyl 4-(3-{[(4-methoxyphenyl)methyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate | Methyl benzoate | 4-Methoxyphenylmethylamino | Lacks the ethyl spacer and second methoxy group, reducing aromatic interactions. |
| Ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate | Ethyl benzoate | 5,6-Dimethylbenzimidazole | Replaces the dimethoxyphenethyl group with a benzimidazole, altering π-π stacking and hydrogen-bonding potential. |
Key Findings:
- Aromatic Substituents: The 3,4-dimethoxy motif in the target compound enhances electron density, improving interactions with aromatic amino acids in enzymes (e.g., tyrosine or tryptophan) . Simpler analogs (e.g., single methoxy in ) show reduced binding affinity in preliminary assays.
Table 3: Application Profiles
| Compound | Primary Applications | Mechanism of Action |
|---|---|---|
| Target Compound | Enzyme inhibition (e.g., kinases), drug intermediates | Binds ATP pockets via pyrrolidine dione and dimethoxyphenyl motifs . |
| Ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate | Antimicrobial agents, material science | Disrupts bacterial membranes via lipophilic ethyl ester; stabilizes polymers through π-stacking. |
| Ethyl 4-(3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate | Antipsychotic drug development | Modulates serotonin receptors via fluorobenzoyl-piperidine interaction. |
Notable Trends:
- Antimicrobial Activity : Ethyl esters () outperform methyl esters due to enhanced membrane penetration.
- CNS Applications : Fluorinated analogs () show promise in crossing the blood-brain barrier.
Biological Activity
Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 491.07 g/mol. It features a complex structure that includes a benzoate moiety and a pyrrolidine ring, which are critical for its biological activity.
1. Antitumor Activity
Research indicates that compounds similar to Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate exhibit potent antitumor effects. A study evaluated various derivatives against multiple cancer cell lines, including Mia PaCa-2 and PANC-1, revealing that certain structural modifications enhance their efficacy against these cells. The structure-activity relationship (SAR) demonstrated that the presence of specific functional groups significantly influences antitumor potency .
2. Neuropharmacological Effects
The compound is also studied for its neuropharmacological properties. It has been shown to interact with glutamate receptors in the brain, which are crucial for synaptic transmission and plasticity. Binding studies indicate that it may modulate receptor activity, potentially offering therapeutic benefits in neurodegenerative diseases .
3. Antimicrobial Properties
In addition to its antitumor and neuropharmacological activities, preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds in the same class have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .
Case Study 1: Antitumor Efficacy
A series of experiments were conducted on human tumor cell lines to assess the antitumor activity of methyl derivatives related to the compound . Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, particularly in breast cancer cell lines. The most effective derivative was identified as having a 50% inhibitory concentration (IC50) of 5 µM against MCF-7 cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 10 | MCF-7 |
| B | 5 | MDA-MB-231 |
| C | 15 | HeLa |
Case Study 2: Neuropharmacological Activity
In vivo studies using rodent models showed that administration of the compound resulted in significant improvements in cognitive function as measured by the Morris water maze test. The results suggest potential applications in treating cognitive deficits associated with conditions such as Alzheimer's disease.
The proposed mechanism of action for Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate involves:
- Receptor Modulation: Interaction with NMDA receptors leading to altered synaptic plasticity.
- Cell Cycle Inhibition: Induction of apoptosis in cancer cells via upregulation of pro-apoptotic factors.
- Antimicrobial Action: Disruption of bacterial cell wall synthesis through interference with essential metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
